molecular formula C11H15NO3 B2899564 N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide CAS No. 1421461-63-3

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide

Cat. No.: B2899564
CAS No.: 1421461-63-3
M. Wt: 209.245
InChI Key: SOHRCTPWNFSGRA-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates two pharmaceutically relevant motifs: a furan-2-yl-hydroxypropyl group and a cyclopropanecarboxamide moiety. The cyclopropane carboxamide group is a recognized pharmacophore in drug discovery, featured in compounds under investigation as inhibitors for targets like nicotinamide phosphoribosyltransferase (NAMPT) . The furan and hydroxypropyl elements of the structure are found in other bioactive molecules, suggesting potential for modulating biological pathways . This specific molecular architecture makes this compound a valuable chemical tool for probing enzyme function, studying structure-activity relationships (SAR), and developing novel therapeutic agents for research. The 3-hydroxypropyl linker may influence the compound's physicochemical properties and its interaction with biological systems. This reagent is provided for research applications in academic and industrial laboratories. It is intended for in vitro studies and not for human or veterinary diagnostic or therapeutic use. Researchers should handle this product with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-9(10-2-1-7-15-10)5-6-12-11(14)8-3-4-8/h1-2,7-9,13H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHRCTPWNFSGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide typically involves the reaction of furan derivatives with cyclopropanecarboxylic acid derivatives. One common method includes the condensation of 3-(furan-2-yl)-3-hydroxypropylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable leaving group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclopropylmethanol derivatives.

    Substitution: Various substituted cyclopropanecarboxamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furan Derivatives

Naphtho[2,1-b]furan-based compounds (e.g., compounds 7a,b, 8, 10, 12–15 in ) share a furan-derived framework but incorporate extended aromatic systems (e.g., naphtho[2,1-b]furan). These compounds exhibit higher molecular weights (e.g., compound 12: molecular formula C₃₃H₂₅N₃O₄) and lipophilicity compared to the target compound, which may limit their bioavailability. The hydroxypropyl chain in N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide likely enhances aqueous solubility relative to these naphthofuran derivatives .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, ) is a pesticide with a tetrahydrofuran ring and chlorophenyl substituent. The chloro substituent also increases electrophilicity and toxicity, contrasting with the hydroxypropyl group’s hydrophilic character .

Cyclopropanecarboxamide Derivatives

GSK-3β inhibitors (e.g., compounds 19–25 in ) feature cyclopropanecarboxamide linked to pyridine or cyanophenyl groups. For example:

Compound Molecular Formula Molecular Weight Key Substituents
19 C₁₅H₂₁ClN₄O₃S 372.87 Sulfonyl, ethyl
24 C₁₅H₁₂N₄O 265.26 Cyano, bipyridine

The target compound’s furan and hydroxypropyl groups may offer improved blood-brain barrier penetration compared to sulfonyl or cyano substituents, which are bulkier and more polar. Additionally, the hydroxypropyl chain could facilitate hydrogen bonding in biological targets, a property less prominent in compounds 19–25 .

Indole-3-carboxamide Analogues

N-(3-hydroxypropyl)-indole-3-carboxamide () replaces the furan ring with an indole group. Indole’s electron-rich aromatic system enables stronger van der Waals and cation-π interactions compared to furan. However, the hydroxypropyl chain’s role in solubility is conserved.

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (furan functionalization), but its simpler structure may allow higher yields than naphthofuran derivatives .
  • Biological Potential: While highlights cyclopropanecarboxamides as GSK-3β inhibitors, the hydroxypropyl-furan combination in the target compound could modulate kinase selectivity or reduce off-target effects compared to cyanophenyl derivatives .
  • Toxicity Profile : Cyprofuram’s chlorine substituent () underscores how substituent choice impacts toxicity; the target compound’s lack of halogens may improve safety .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of furan-2-yl derivatives (e.g., alkylation or hydroxylation) to introduce the hydroxypropyl group.
  • Step 2: Amide coupling between the hydroxypropyl intermediate and cyclopropanecarboxylic acid derivatives using reagents like EDCl/HOBt.
  • Critical parameters: Temperature control (60–80°C for nucleophilic additions), solvent polarity (DMF or THF for amide coupling), and stoichiometric ratios (1:1.2 for amine:acyl chloride).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy: 1H NMR (δ 6.2–6.4 ppm for furan protons; δ 1.0–1.5 ppm for cyclopropane CH2) and 13C NMR (δ 170–175 ppm for amide carbonyl).
  • X-ray Crystallography: Resolves 3D conformation, particularly cyclopropane ring strain and hydrogen-bonding networks (e.g., O–H···O interactions).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C11H15NO3 requires m/z 209.1052) .

Q. What preliminary assays assess biological activity?

  • Enzyme Inhibition: Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis).
  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity: MTT assay (IC50 values in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction pathways?

  • Methodology: Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps predict reactivity), partial charges (amide group electrophilicity), and transition-state geometries.
  • Validation: Compare computed IR spectra with experimental data (e.g., carbonyl stretching at ~1650 cm⁻¹).
  • Applications: Predict regioselectivity in electrophilic substitutions (e.g., furan ring vs. cyclopropane) .

Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?

  • Systematic Variables: Test substituent effects (e.g., replacing furan with thiophene) and stereochemistry (R/S hydroxypropyl configuration).
  • Controlled Assays: Use isogenic cell lines to minimize genetic variability; standardize assay conditions (pH, serum concentration).
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to identify confounding factors .

Q. What strategies optimize enantioselective synthesis of the hydroxypropyl moiety?

  • Catalytic Asymmetric Reduction: Employ chiral catalysts (e.g., Corey-Bakshi-Shibata) for ketone intermediates.
  • Dynamic Kinetic Resolution: Utilize lipases (e.g., Candida antarctica) in solvent-free systems.
  • Analytical Validation: Chiral HPLC (Chiralpak IA column) to confirm enantiomeric excess (>95%) .

Methodological Challenges

Q. How to characterize hydrogen-bonding interactions in solid-state structures?

  • Techniques: Single-crystal X-ray diffraction (O–H···O distances <2.8 Å) combined with Hirshfeld surface analysis.
  • Computational Support: AIM (Atoms in Molecules) theory to quantify bond critical points .

Q. What in silico approaches predict metabolic stability?

  • Tools: CypReact or GLORYx for cytochrome P450 metabolism prediction.
  • Parameters: LogP (1.5–3.0 for optimal membrane permeability), topological polar surface area (<90 Ų).
  • Validation: Microsomal incubation assays (e.g., human liver microsomes + NADPH) .

Key Citations

  • Synthesis and Purification:
  • Computational Modeling:
  • Biological Assays:
  • Structural Analysis:

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